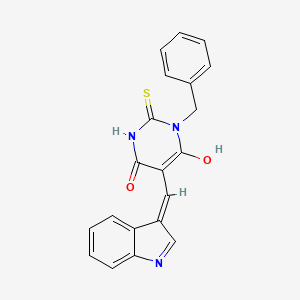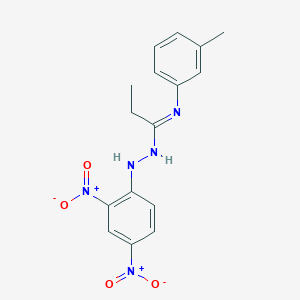![molecular formula C16H14Br2N2O3 B15014022 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, methoxy groups, and hydrazide functionalities, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxyacetohydrazide intermediate: This step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and phenoxy functional groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to modulation of the target’s activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 2-bromo-4-methoxyphenol
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is unique due to its specific combination of bromine atoms, methoxy groups, and hydrazide functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H14Br2N2O3 |
|---|---|
Peso molecular |
442.10 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N2O3/c1-22-15-8-13(18)5-6-14(15)23-10-16(21)20-19-9-11-3-2-4-12(17)7-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Clave InChI |
CRINFUVZRNWTTQ-DJKKODMXSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)Br |
SMILES canónico |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)


![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)

![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15014026.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)

